3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a piperidinylmethyl group attached to a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps. One common method involves the reaction of a benzotriazole amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone under mild conditions. This reaction yields the desired compound, although the yield may be low due to side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using more efficient catalysts to improve yield and reduce side products.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups to the benzopyran core.
Scientific Research Applications
3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biological processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as substituted piperidines and piperidinones.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
What sets 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE apart is its combination of a benzopyran core with a piperidinylmethyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-1-methyl-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-11-17(22)16(12-21-9-5-2-6-10-21)19-18(13)14-7-3-4-8-15(14)20(23)24-19/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRNKFMSXXJIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.